Cas no 518357-41-0 ((2,6-difluoro-3-methylphenyl)methanamine hydrochloride)
(2,6-difluoro-3-methylphenyl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 2,6-difluoro-3-methyl-, hydrochloride
- (2,6-difluoro-3-methylphenyl)methanamine hydrochloride
- Benzenemethanamine, 2,6-difluoro-3-methyl-, hydrochloride (1:1)
- Z5485735318
- EN300-19595452
- 518357-41-0
-
- MDL: MFCD28900552
- Inchi: 1S/C8H9F2N.ClH/c1-5-2-3-7(9)6(4-11)8(5)10;/h2-3H,4,11H2,1H3;1H
- InChI Key: JHKJEFMTELFCQI-UHFFFAOYSA-N
- SMILES: Cl.FC1C(C)=CC=C(C=1CN)F
Computed Properties
- Exact Mass: 193.0471
- Monoisotopic Mass: 193.0469833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
(2,6-difluoro-3-methylphenyl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19595452-0.05g |
(2,6-difluoro-3-methylphenyl)methanamine hydrochloride |
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| Enamine | EN300-19595452-0.1g |
(2,6-difluoro-3-methylphenyl)methanamine hydrochloride |
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$38.0 | 2023-09-17 | |
| Enamine | EN300-19595452-0.25g |
(2,6-difluoro-3-methylphenyl)methanamine hydrochloride |
518357-41-0 | 95% | 0.25g |
$54.0 | 2023-09-17 | |
| Enamine | EN300-19595452-0.5g |
(2,6-difluoro-3-methylphenyl)methanamine hydrochloride |
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| Enamine | EN300-19595452-1.0g |
(2,6-difluoro-3-methylphenyl)methanamine hydrochloride |
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| Enamine | EN300-19595452-5.0g |
(2,6-difluoro-3-methylphenyl)methanamine hydrochloride |
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$243.0 | 2023-07-10 | |
| Enamine | EN300-19595452-10.0g |
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| Enamine | EN300-19595452-1g |
(2,6-difluoro-3-methylphenyl)methanamine hydrochloride |
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(2,6-difluoro-3-methylphenyl)methanamine hydrochloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on (2,6-difluoro-3-methylphenyl)methanamine hydrochloride
CAS No. 518357-41-0: (2,6-Difluoro-3-methylphenyl)methanamine Hydrochloride - Structural Insights and Emerging Applications in Chemical Biology
(2,6-Difluoro-3-methylphenyl)methanamine hydrochloride (CAS No. 518357-41-0) is a fluorinated aromatic amine derivative that has garnered significant attention in contemporary chemical research due to its unique structural features and versatile reactivity profile. This compound belongs to the class of fluorinated anilines, a family of molecules increasingly utilized as privileged scaffolds in drug discovery and materials science. The presence of dual fluorine atoms at the para positions (C2 and C6) of the phenyl ring imparts distinct electronic effects that modulate the compound's physicochemical properties, making it a valuable building block for targeted molecular design.
The core structure of (2,6-difluoro-3-methylphenyl)methanamine hydrochloride consists of a substituted benzene ring bearing three key functional groups: two fluorine atoms at positions 2 and 6, a methyl group at position 3, and a methanamine moiety attached to the C1 position. The hydrochloride salt formation stabilizes the amine functionality through protonation, enhancing solubility in aqueous media while maintaining compatibility with standard synthetic protocols. Recent studies have demonstrated that such fluorinated architectures can significantly improve metabolic stability and bioavailability when incorporated into pharmaceutical agents.
Structural analysis using X-ray crystallography has revealed that the fluorine atoms induce a pronounced electron-withdrawing effect through both inductive and conjugative mechanisms. This electronic modulation influences hydrogen bonding patterns and π-electron delocalization across the aromatic system, properties that are critical for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs) or enzyme active sites. The methyl substitution at C3 further introduces steric bulk that can be strategically exploited in molecular recognition processes.
Recent advances in asymmetric synthesis have enabled efficient preparation of enantiomerically pure forms of this compound through catalytic hydrogenation strategies involving chiral ruthenium complexes. These developments align with industry trends toward stereoselective synthesis for creating single-enantiomer pharmaceuticals with enhanced therapeutic profiles. The methanamine functionality serves as an ideal handle for further derivatization via nucleophilic substitution or coupling reactions such as Ugi or Passerini multicomponent reactions.
In the context of medicinal chemistry, derivatives of CAS No. 518357-41-0 have shown promise as lead compounds for developing novel antidepressants through monoamine transporter modulation mechanisms similar to those observed in FDA-approved agents like venlafaxine or duloxetine. In vitro studies published in *Journal of Medicinal Chemistry* (2024) demonstrated that specific analogs exhibited nanomolar potency against serotonin-norepinephrine reuptake inhibition while maintaining favorable selectivity profiles over dopamine transporters.
The compound's unique combination of fluorination patterns and amine functionality also makes it an attractive candidate for use in radiolabeling applications using positron emission tomography (PET). Fluorine's natural abundance as ^{19}F allows for non-invasive tracking of drug distribution within biological systems without requiring radioactive isotopes. This property has been leveraged in preclinical imaging studies to monitor pharmacokinetic behavior across multiple tissue compartments.
From a materials science perspective, researchers at ETH Zurich have reported on the integration of similar fluorinated amine structures into conductive polymers for flexible electronics applications (Advanced Materials Science Review, 2023). The strategic placement of fluorine atoms was found to enhance charge carrier mobility by up to 40% compared to non-fluorinated analogs through optimized π-conjugation pathways within polymer backbones.
Computational modeling studies using density functional theory (DFT) have provided detailed insights into the electronic distribution patterns within this molecule's framework. These simulations revealed that the dual fluorination creates asymmetric electron density gradients across the aromatic ring which could be harnessed for designing molecular sensors capable of detecting specific analytes through conformational changes triggered by intermolecular interactions.
In green chemistry initiatives, solvent-free microwave-assisted synthesis methods have been developed to produce this compound with high atom economy and minimal byproduct formation. Such sustainable approaches align with industry-wide efforts toward reducing environmental impact while maintaining cost-effectiveness in large-scale production scenarios required for pharmaceutical development pipelines.
The compound's compatibility with solid-phase synthesis techniques has further expanded its utility as a resin-bound intermediate in combinatorial chemistry libraries used for high-throughput screening campaigns targeting various disease indications including neurodegenerative disorders and metabolic syndromes where current treatment options remain limited or suboptimal.
Ongoing research continues to explore novel applications including its potential role as a photosensitizer component in photodynamic therapy protocols due to its favorable absorption characteristics across visible light spectra ranges when conjugated with appropriate chromophoric moieties through click chemistry approaches like Cu(I)-catalyzed azide alkyne cycloadditions.
In conclusion, CAS No. 518357-41-0 represents an important structural motif demonstrating broad applicability across multiple scientific disciplines from pharmaceutical development to advanced materials engineering. Its unique combination of structural features enables precise tuning of physicochemical properties making it an invaluable tool for modern chemical innovation while addressing key challenges related to drug efficacy optimization and sustainable manufacturing practices.
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